molecular formula C17H17ClN2O3 B5730596 4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

Cat. No. B5730596
M. Wt: 332.8 g/mol
InChI Key: DXPGXQMYLVFOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a benzimidazole derivative and has been found to exhibit promising biological activities, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide exhibits a range of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. Additionally, this compound has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide in lab experiments include its potent biological activity, ease of synthesis, and relatively low toxicity. However, one major limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on 4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide. Some potential areas of investigation include:
1. Further studies on the mechanism of action of this compound to better understand how it exerts its biological effects.
2. Development of new formulations or delivery methods to improve the solubility and bioavailability of this compound.
3. Investigation of the potential use of this compound in combination with other drugs or therapies to enhance its efficacy.
4. Studies on the potential use of this compound in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
5. Exploration of the structure-activity relationship of this compound to identify more potent derivatives with improved biological activity.
Conclusion:
In conclusion, 4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is a promising compound with a range of potential applications in scientific research. This compound exhibits potent biological activity and has been studied extensively for its potential use in cancer therapy, antimicrobial and antiviral drug development, and the treatment of inflammatory diseases. Further research in this area is needed to fully understand the potential of this compound and identify new applications for its use.

Synthesis Methods

The synthesis of 4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with 2-phenoxybutyric acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

The potential applications of 4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide in scientific research are numerous. This compound has been found to exhibit potent antitumor activity and has been studied extensively for its potential use in cancer therapy. Additionally, this compound has been shown to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-2-15(22-14-6-4-3-5-7-14)17(21)23-20-16(19)12-8-10-13(18)11-9-12/h3-11,15H,2H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPGXQMYLVFOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON=C(C1=CC=C(C=C1)Cl)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenoxybutanoate

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